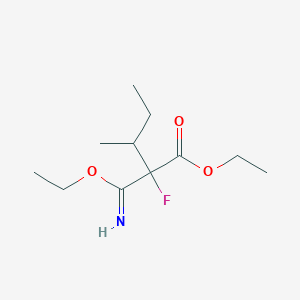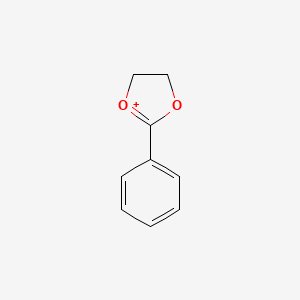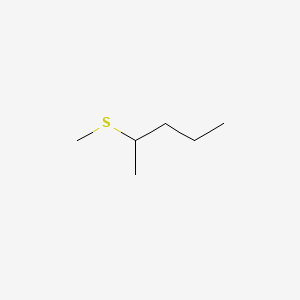![molecular formula C17H21NO2 B14706121 1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol CAS No. 22866-88-2](/img/structure/B14706121.png)
1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an ethyl(phenyl)amino group and a phenoxypropanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol typically involves the reaction of phenoxypropanol with ethyl(phenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include:
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Organic solvents such as ethanol or methanol are often employed.
Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion of reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often incorporate advanced techniques such as:
Flow Chemistry: Continuous flow reactors can be used to enhance reaction efficiency and product yield.
Purification: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and phenoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors in biological systems, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
1-[Ethyl(phenyl)amino]-2-propanol: Similar structure but lacks the phenoxy group.
3-Phenoxypropan-1-amine: Contains the phenoxy group but differs in the position of the amino group.
1-Phenoxy-2-propanol: Lacks the ethyl(phenyl)amino group.
Uniqueness
1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol is unique due to the presence of both the ethyl(phenyl)amino and phenoxypropanol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
22866-88-2 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC 名称 |
1-(N-ethylanilino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C17H21NO2/c1-2-18(15-9-5-3-6-10-15)13-16(19)14-20-17-11-7-4-8-12-17/h3-12,16,19H,2,13-14H2,1H3 |
InChI 键 |
LQGUIVLWVGZVOB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(COC1=CC=CC=C1)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)
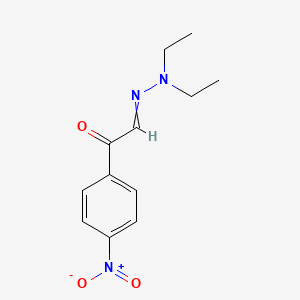
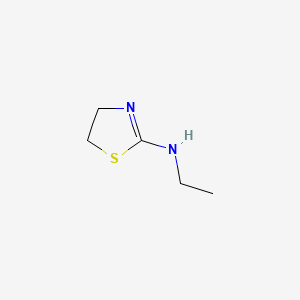
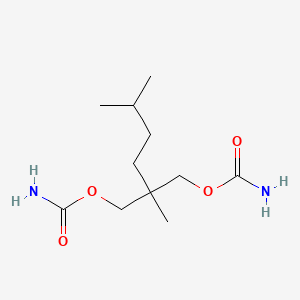
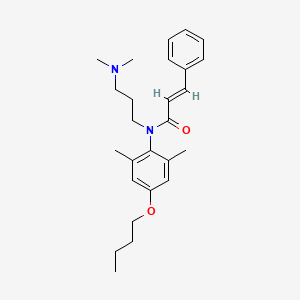
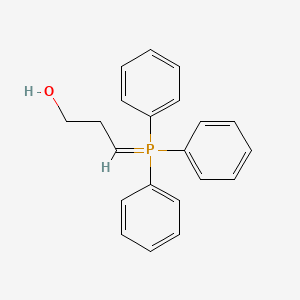
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)

![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
